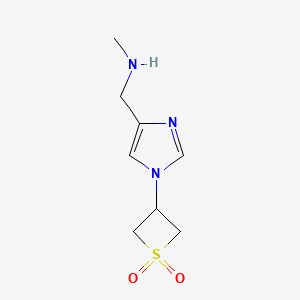
3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide is a complex organic compound that features a thietane ring, an imidazole ring, and a methylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of thietan-3-one, which is then reacted with trimethylsilyl cyanide to form a silylated cyanohydrin intermediate. This intermediate undergoes oxidation of the sulfur atom followed by dehydration to yield the thietane 1,1-dioxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be further oxidized.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Cycloaddition: The compound can undergo [3+2] and [4+2] cycloaddition reactions due to the presence of electron-deficient double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, nucleophiles for substitution reactions, and dienes or dipoles for cycloaddition reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfone derivatives, while cycloaddition reactions can produce various carboannulated or heteroannulated thietane derivatives .
科学研究应用
3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel spirocycles with medicinal properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of sulfur-containing acyclic and heterocyclic compounds.
Biological Studies: The compound’s reactivity and structural features make it useful in studying various biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry applications, the compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biological processes. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
相似化合物的比较
Similar Compounds
3-Cyanothiete 1,1-dioxide: This compound shares the thietane 1,1-dioxide core but has a cyanide group instead of the imidazole and methylamino groups.
3-Substituted Thietane-1,1-Dioxides: These compounds have various substituents on the thietane ring and exhibit different biological activities.
Uniqueness
3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide is unique due to its combination of a thietane ring, an imidazole ring, and a methylamino group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C8H13N3O2S |
|---|---|
分子量 |
215.28 g/mol |
IUPAC 名称 |
1-[1-(1,1-dioxothietan-3-yl)imidazol-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C8H13N3O2S/c1-9-2-7-3-11(6-10-7)8-4-14(12,13)5-8/h3,6,8-9H,2,4-5H2,1H3 |
InChI 键 |
FHEAZFQAYBVGPU-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=CN(C=N1)C2CS(=O)(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


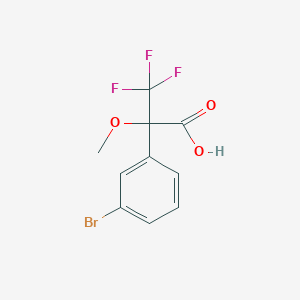
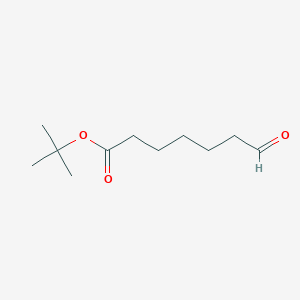
![(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol](/img/structure/B15220589.png)
![1-Methyl-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15220591.png)
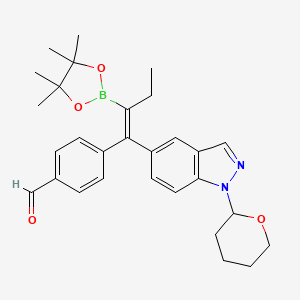

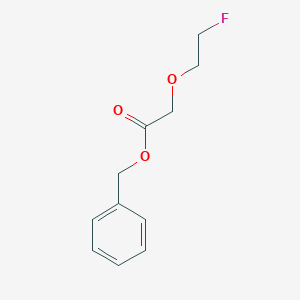

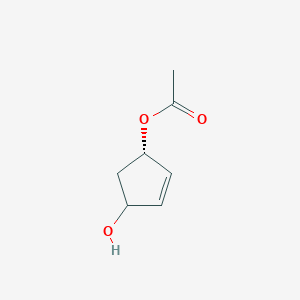
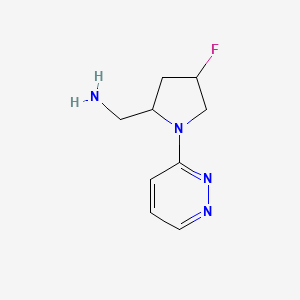
![4-(2-Chloroimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B15220640.png)
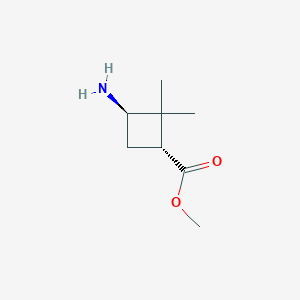
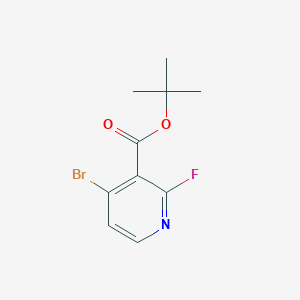
![7-Methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15220667.png)
